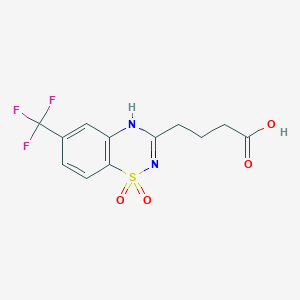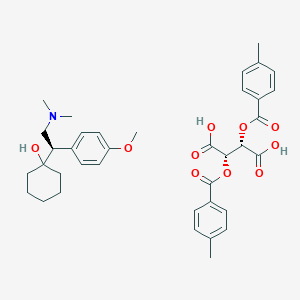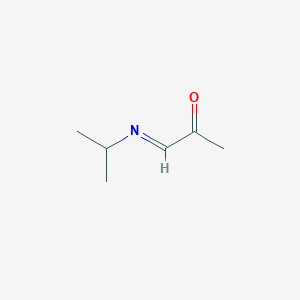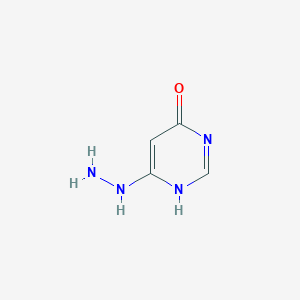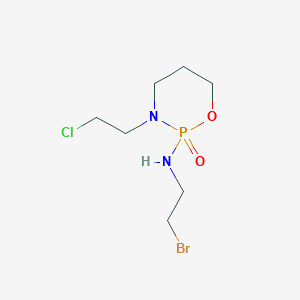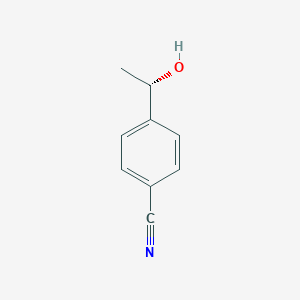
2-(5-nitro-1H-indol-3-il)acetonitrilo
Descripción general
Descripción
2-(5-nitro-1H-indol-3-yl)acetonitrile (5-nitroindanecarboxamide) is a synthetic organic compound with a broad range of applications in the scientific and medical fields. It is a nitroindane derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms as substituents. 5-nitroindanecarboxamide has a variety of uses, including as a reagent in organic synthesis, a fluorescent dye, and a fluorescent indicator for biological assays.
Aplicaciones Científicas De Investigación
Potencial Biológico de los Derivados del Indol
Los derivados del indol, incluyendo 2-(5-nitro-1H-indol-3-il)acetonitrilo, poseen diversas actividades biológicas . Estas incluyen actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . El núcleo indol se encuentra en muchas moléculas de fármacos sintéticos importantes, que se unen con alta afinidad a múltiples receptores, lo que ayuda en el desarrollo de nuevos derivados útiles .
Uso en Reacciones Multicomponentes
Los indoles se usan con frecuencia en la síntesis de varios compuestos orgánicos . La última década ha visto una actividad considerable hacia la síntesis de derivados del indol debido a las posibilidades para el diseño de estructuras policíclicas mediante la incorporación de múltiples andamios heterocíclicos fusionados . Esto ha llevado a la creación de nuevos heterociclos prometedores con relevancia química y biomédica .
Aplicaciones de Fluoróforo
Se han sintetizado y estudiado fluoróforos donador–π–aceptor basados en 2-(1H-indol-3-il)acetonitrilo por sus propiedades ópticas, térmicas y de electroluminiscencia . Estos fluoróforos exhiben un alto rendimiento cuántico de fluorescencia y una buena estabilidad térmica .
Base Universal en la Síntesis de Oligonucleótidos
5-Nitroindol es un análogo de base universal para la síntesis de oligonucleótidos . Una base universal es un nucleótido que puede emparejarse por igual con las cuatro bases de ADN/ARN que ocurren naturalmente
Safety and Hazards
Direcciones Futuras
The future directions of 2-(5-nitro-1H-indol-3-yl)acetonitrile research could involve its potential applications in organic electronic materials due to their enormous potential applications in two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .
Mecanismo De Acción
Target of Action
2-(5-nitro-1H-indol-3-yl)acetonitrile, also known as 5-Nitroindole-3-acetonitrile, is a compound that belongs to the indole-3-acetic acid derivatives . These compounds are known to target interleukin-2 , a type of cytokine signaling molecule in the immune system. They play a crucial role in the regulation of white blood cells, or leukocytes, which are essential for the body’s immune response.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitroindole-3-acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
While the specific biochemical pathways affected by 5-Nitroindole-3-acetonitrile are not fully known, indole derivatives are known to be involved in a wide range of biological activities. This suggests that they may interact with multiple biochemical pathways. For instance, they could affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 5-Nitroindole-3-acetonitrile’s action depend on its specific biological activity. Given the wide range of activities associated with indole derivatives, the results of its action could be diverse. For instance, it could result in reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, prevented HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, or inhibited cholinesterase activity .
Action Environment
The action, efficacy, and stability of 5-Nitroindole-3-acetonitrile can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . Furthermore, the compound’s solubility can also impact its efficacy. For example, it has been reported that the synthesized imidazole derivatives, which include 5-Nitroindole-3-acetonitrile, have better solubility in common organic solvents but poor solubility in methanol and water .
Propiedades
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289703 | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-13-2 | |
| Record name | 5-Nitro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
